molecular formula C9H16ClNO2 B1486586 2-chloro-N-methyl-N-(oxan-4-yl)propanamide CAS No. 1156247-07-2

2-chloro-N-methyl-N-(oxan-4-yl)propanamide

Cat. No. B1486586
CAS RN: 1156247-07-2
M. Wt: 205.68 g/mol
InChI Key: RBMOTFZRCKOLHF-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(oxan-4-yl)propanamide, also known as CMOP, is an organic compound that is used in a variety of scientific research applications. CMOP is a colorless solid with a molecular weight of 215.6 g/mol and a melting point of approximately 127-128°C. It is a chiral molecule and has both a chiral carbon and a chiral nitrogen, making it an important compound for asymmetric synthesis. CMOP has been used in a variety of scientific research applications, including asymmetric synthesis, organic synthesis, and drug design.

Scientific Research Applications

Mass Spectrometry Analysis

One study details the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, emphasizing cleavages and elimination processes. This analysis provides a foundational understanding of the mass spectrometric behavior of similar acyl(alkyl)amino oxazoles, which could inform the analysis of "2-chloro-N-methyl-N-(oxan-4-yl)propanamide" (D. B. Mallen, L. A. Cort, & A. F. Cockerill, 1979).

Self-Assembly and Structural Analysis

Research on 2-pivaloyl-6-chloropterin demonstrates how specific compounds self-assemble and form infinite chains through intermolecular hydrogen bonding. Understanding these structural properties could provide insights into the potential for "this compound" to form similar structures (Goswami et al., 2000).

Antimicrobial and Cytotoxic Activities

The synthesis and evaluation of new thiazole derivatives for their antimicrobial and cytotoxic activities highlight the potential for compounds with similar structures to "this compound" to possess these biological activities. Such research points to the exploration of related compounds in drug discovery and therapeutic applications (Sam Dawbaa et al., 2021).

Anti-inflammatory Properties

Studies on N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have identified compounds with significant anti-inflammatory properties, suggesting that similar compounds, including "this compound," could be explored for their potential as non-acidic NSAIDs (A. Dassonville et al., 2008).

Agricultural Applications

Research on the synthesis and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides offers insights into the potential use of similar compounds in agriculture as growth regulators or herbicides (T. Kitagawa & M. Asada, 2005).

Bioreduction and Drug Intermediate Synthesis

The bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide by Rhodotorula glutinis to produce an intermediate for (S)-duloxetine, a major antidepressant, underscores the role of related compounds in the synthesis of pharmacologically active products (Chuan-Gen Tang et al., 2011).

properties

IUPAC Name

2-chloro-N-methyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMOTFZRCKOLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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